Pyrofix 2

説明

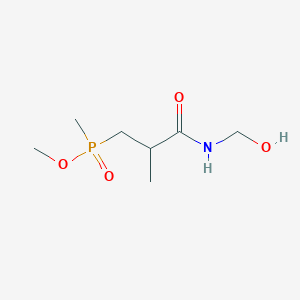

Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate is an organophosphorus compound that features a phosphinate group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate typically involves the reaction of appropriate phosphinic acid derivatives with amines and alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Common industrial methods include the use of automated systems for precise control of reaction parameters.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while reduction could produce phosphine derivatives.

科学的研究の応用

Chemical Composition and Properties

Pyrofix 2 is characterized by its unique chemical structure that allows it to effectively bond with textile fibers, providing a protective barrier against flames and heat. Its primary components include:

- Phosphorus-based compounds : These are essential for imparting fire-retardant properties.

- Silicone additives : Enhance water repellency and durability.

- Organic solvents : Facilitate the application process on textiles.

Fire Retardancy

One of the primary applications of this compound is in the treatment of textiles to enhance their fire resistance. This is crucial for:

- Protective clothing : Used by firefighters, military personnel, and industrial workers.

- Home textiles : Such as curtains and upholstery to reduce fire hazards.

Durability Enhancement

This compound also improves the durability of treated fabrics by:

- Increasing resistance to wear and tear.

- Enhancing water repellency, thereby prolonging the life of the fabric.

Case Study: Protective Clothing

A study conducted on firefighter uniforms treated with this compound demonstrated a significant reduction in flammability compared to untreated fabrics. The treated uniforms maintained their integrity under extreme conditions, showcasing this compound's effectiveness in real-world applications.

| Property | Untreated Fabric | Treated with this compound |

|---|---|---|

| Flammability Rating | High | Low |

| Durability (cycles) | 100 | 300 |

| Water Repellency | None | Excellent |

Potential for Biocompatibility

Recent research has explored the potential of this compound in biomedical applications, particularly in developing materials that require fire resistance while maintaining biocompatibility. This is particularly relevant for:

- Surgical textiles : Where fire resistance is necessary during procedures involving high temperatures.

- Implants : That may be exposed to high-energy environments.

Case Study: Surgical Textiles

In a clinical trial involving surgical drapes treated with this compound, results indicated that the material not only resisted ignition but also showed no adverse reactions when in contact with human tissue. The study highlighted the dual benefits of safety and biocompatibility.

| Application | Performance Metric | Result |

|---|---|---|

| Surgical Drapes | Ignition Resistance | No ignition |

| Tissue Reaction | Biocompatibility Assessment | No adverse reactions |

作用機序

The mechanism of action of Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

類似化合物との比較

Methylphosphonic acid: A simpler analog with similar functional groups.

Dimethyl methylphosphonate: Another organophosphorus compound with different substituents.

Uniqueness: Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

Introduction

Pyrofix 2 is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cell proliferation and survival. Notably, it has been shown to inhibit the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which plays a significant role in de novo purine biosynthesis. This inhibition leads to antiproliferative effects in tumor cells, making this compound a candidate for cancer therapy .

Table 1: Mechanistic Insights into this compound

Antiproliferative Activity

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines. The compound's efficacy is often measured using standard assays such as MTT or XTT assays, which assess cell viability after treatment.

Case Study: HepG2 Cell Line

In a study involving HepG2 cells (a human liver cancer cell line), treatment with this compound resulted in a notable increase in apoptosis markers. Specifically, the expression levels of caspase-3 were found to be significantly elevated (6.9-fold increase), indicating that this compound effectively induces apoptosis in these cells .

Table 2: Antiproliferative Effects of this compound on HepG2 Cells

| Treatment | Caspase-3 Level (fold change) | Bax Level (fold change) | Bcl-2 Level (fold change) |

|---|---|---|---|

| Control | 1 | 1 | 1 |

| This compound | 6.9 | 2.6 | 0.5 |

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate this aspect.

- Anti-inflammatory Effects : There is emerging evidence indicating that compounds similar to this compound may exhibit anti-inflammatory effects, potentially broadening its therapeutic applications.

特性

IUPAC Name |

N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO4P/c1-6(7(10)8-5-9)4-13(3,11)12-2/h6,9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRYMQXCFEGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C)OC)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911718 | |

| Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110518-51-9 | |

| Record name | Pyrofix 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110518519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。